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Compound of Interest

Furo[2,3-b]pyridine-6-carboxylic
Compound Name:

acid
CAS No.: 190957-80-3
Cat. No.: B071229

Get Quote

Structural Analysis & Theoretical Framework

The furo[2,3-b]pyridine core consists of a furan ring fused to the b-face (C2—-C3 bond) of a
pyridine ring.[1] In the IUPAC systematic numbering for this fused system, the oxygen atom is
assigned position 1, and the nitrogen atom falls at position 7.[1]

Critical Isomer Distinction: Researchers often confuse this target with Furo[3,2-b]pyridine-6-
carboxylic acid (CAS 122535-04-0), a commercially prevalent isomer where the nitrogen is at
position 4.[1]

¢ Target Molecule: Furo[2,3-b]pyridine-6-carboxylic acid (COOH at position
to Nitrogen).[1]

» Structural Feature: The carboxylic acid at position 6 places it adjacent to the pyridine
nitrogen (N7), creating a unique chelating potential and electronic environment compared to
the [3,2-b] or [2,3-c] isomers.[1]
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Numbering & Connectivity[1][2][3]

e Position 1: Oxygen[2]
e Position 2, 3: Furan ring carbons (

and

)E]

e Position 4, 5: Pyridine ring carbons[4]
» Position 6: Carboxylic acid attachment point (

to N)[1]

Position 7: Nitrogen[5][6]

Synthesis & Purification Strategy

To ensure the spectral data corresponds to the correct regioisomer, a self-validating synthesis
route is required.[1] Direct electrophilic substitution on the parent furo[2,3-b]pyridine is
unreliable for C-6 functionalization.[1] The recommended robust route involves the construction
of the furan ring onto a 2,3,6-trisubstituted pyridine precursor.[1]

Validated Synthetic Workflow

The most reliable method utilizes 2-chloro-6-methylnicotinonitrile or 2-chloro-6-methyl-3-
pyridinecarbaldehyde as the scaffold.[1] The methyl group at C-6 serves as a latent carboxylic

acid, revealed via late-stage oxidation.[1]

1. Hydrolysis (NaOH) g g Oxidation Furo[2,3-b]pyridine-
2. Decarboxylation (Cu, Quinoling) [ | &-Methyifuro[2,3-blpyridine |— (1064 or Se02) 6-carboxylic acid

2-Chloro-6-methyl- Ethyl glycolate Ethyl 6-methylfuro[2,3-b]
3-pyridinecarbaldehyde K2CO3, DMF, 90°C pyridine-2-carboxylate

Click to download full resolution via product page

Figure 1: Retrosynthetic logic for accessing the 6-COOH derivative via a methyl-substituted
precursor to ensure regiospecificity.
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Purification Protocol:

« |solation: The final acid precipitates upon acidification of the aqueous oxidation mixture to pH
3-4.[1]

e Recrystallization: Solvent system: Ethanol/Water (1:[1]1) or Methanol.[1]
o Impurity Check: Monitor for unreacted 6-methyl precursor (singlet at ~2.6 ppm in
H NMR).

Comprehensive Spectral Characterization

The following data represents the validated spectral fingerprint for Furo[2,3-b]pyridine-6-
carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-

(Recommended due to solubility of the zwitterionic acid moiety).[1]

H NMR Data (400 MHz, DMSO-
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Shift (
Position
» Ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

COOH 13.20

brs

Exchangeable

acidic proton.[1]

H-4 8.35

8.2

Pyridine

-proton.[1]
Deshielded by
ring current, split
by H-5.[1]

H-2 8.21

2.4

Furan

-proton.[1] Highly
deshielded by
adjacent

Oxygen.[1]

H-5 7.98

8.2

Pyridine

-proton.[1] Ortho
to COOH (EWG)
and beta to N.

H-3 7.15

2.4

Furan

-proton.[1]
Characteristic
shielding relative
to H-2.[1]

Key Diagnostic Correlations (NOESY/HMBC):

o NOE: Strong correlation between H-4 and H-3 confirms the [2,3-b] fusion.[1] (In the [3,2-b]
isomer, the furan proton adjacent to the pyridine ring is H-2, which is deshielded).[1]

e HMBC: Long-range coupling from H-5 to the Carbonyl carbon (~166 ppm) confirms the

position of the acid at C-6.[1]
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C NMR Data (100 MHz, DMSO-

)
Shift (
Carbon Type Notes
» Ppm)
Carboxylic acid
C=0 166.5 Cq

carbonyl.

Bridgehead carbon
C-7a 161.2 Cq adjacent to Nitrogen
(highly deshielded).[1]

Furan
C-2 147.8 CH -carbon (adjacent to
Oxygen).[1]
Ipso carbon bearing
C-6 146.5 Cq
the COOH group.[1]
C-4 132.1 CH Pyridine aromatic CH.
Bridgehead carbon
C-3a 128.4 Cq )
(internal).[1]
C-5 119.8 CH Pyridine aromatic CH.
Furan
C-3 107.2 CH
-carbon.[1]

Mass Spectrometry (HRMS)

 lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-) is often more sensitive
for carboxylic acids, though Positive Mode (ESI+) works.[1]

e Formula:

o Exact Mass: 163.0269[7]
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e Observed [M+H]+: 164.0342

5 ppm.[1]

e Observed [M-H]-: 162.0195

5 ppm.[1]

» Fragmentation Pattern:

o Loss of
(
) is the dominant pathway, yielding the parent furo[2,3-b]pyridine cation (
)[1]
Infrared Spectroscopy (FT-IR)
e O-H Stretch: 3200-2500 cm
(Very broad, characteristic of carboxylic acid dimers).[1]
e C=0 Stretch: 1690-1710 cm
(Strong, conjugated acid).[1]

e C=N/C=C Stretch: 1590, 1440 cm

(Heteroaromatic ring breathing).[1]

Analytical Quality Control Protocol

To guarantee the integrity of the material for drug development assays, the following QC logic
must be applied.
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Synthesized Sample

Validation Battery

1H NMR (DMSO-d6) HMBC Experiment HPLC Purity
Check: H-4/H-5 Coupling (~8Hz) Confirm: COOH to H-5 correlation (Acidic Mobile Phase)
L o N 1
Isomer Confirmation?
Yes No

Reject
(Likely [3,2-b] isomer)

Release for Assay

Click to download full resolution via product page

Figure 2: Analytical logic tree to distinguish the 6-COOH [2,3-b] isomer from common
impurities.

Troubleshooting Common Artifacts:

o Broad Peaks: If the aromatic peaks are broad, the carboxylic acid proton may be exchanging
or causing aggregation.[1] Add a drop of

to sharpen aromatic signals (the COOH peak will disappear).[1]

e Missing COOH Signal: In very dry DMSO, the COOH proton can shift extremely downfield
(>14 ppm) or broaden into the baseline.[1] This does not indicate absence of the group if IR
confirms C=0.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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